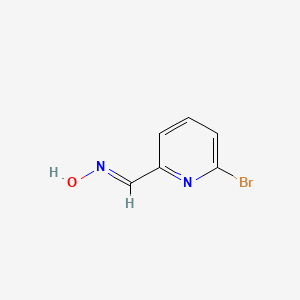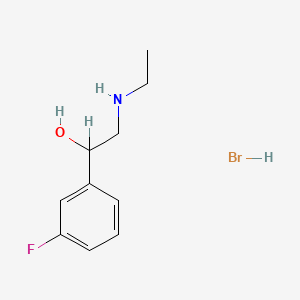
1,5-Dibromo-2-chloro-3-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Dibromo-2-chloro-3-nitrobenzene is an aromatic compound with the molecular formula C6H2Br2ClNO2. It is a derivative of benzene, substituted with two bromine atoms, one chlorine atom, and one nitro group. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,5-Dibromo-2-chloro-3-nitrobenzene can be synthesized through a series of electrophilic aromatic substitution reactions. The typical synthetic route involves the nitration of 1,5-dibromo-2-chlorobenzene using concentrated nitric acid and sulfuric acid as catalysts. The reaction conditions usually require controlled temperatures to ensure the selective nitration at the desired position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reagent concentrations .
Analyse Chemischer Reaktionen
Types of Reactions: 1,5-Dibromo-2-chloro-3-nitrobenzene undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin and hydrochloric acid.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Tin and hydrochloric acid are commonly used for the reduction of the nitro group.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed:
Reduction: The major product is 1,5-dibromo-2-chloro-3-aminobenzene.
Substitution: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Wissenschaftliche Forschungsanwendungen
1,5-Dibromo-2-chloro-3-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of aromatic compounds with biological systems.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 1,5-dibromo-2-chloro-3-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The bromine and chlorine atoms can participate in substitution reactions, leading to the formation of new compounds with different biological activities .
Vergleich Mit ähnlichen Verbindungen
- 1,4-Dibromo-2-chloro-5-nitrobenzene
- 1-Chloro-3,5-dibromobenzene
- 1,4-Dibromo-2-nitrobenzene
Comparison: 1,5-Dibromo-2-chloro-3-nitrobenzene is unique due to the specific positions of its substituents, which influence its reactivity and applications. Compared to similar compounds, it offers distinct advantages in certain synthetic routes and applications due to its specific electronic and steric properties .
Eigenschaften
Molekularformel |
C6H2Br2ClNO2 |
|---|---|
Molekulargewicht |
315.34 g/mol |
IUPAC-Name |
1,5-dibromo-2-chloro-3-nitrobenzene |
InChI |
InChI=1S/C6H2Br2ClNO2/c7-3-1-4(8)6(9)5(2-3)10(11)12/h1-2H |
InChI-Schlüssel |
SQFWJUIHMVPRGQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])Cl)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tetracyclo[8.2.1.0~2,9~.0~3,8~]trideca-1(12),2,4,6,8,10-hexaene](/img/structure/B14760300.png)

![[(1S,2S,3aR,4R,4aS,4bS,6R,8S,8aS,9aR,10R,10aR)-4,8,8a,10-tetraacetyloxy-3a,6-dihydroxy-2,4a,6,9a-tetramethyl-2,3,4,4b,5,7,8,9,10,10a-decahydro-1H-cyclopenta[b]fluoren-1-yl] benzoate](/img/structure/B14760322.png)

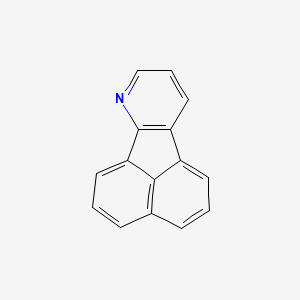
![1-Hydroxy-6-methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B14760333.png)
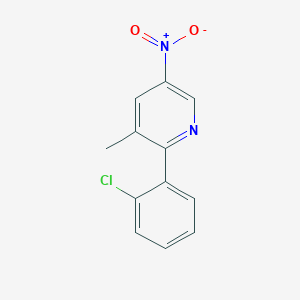

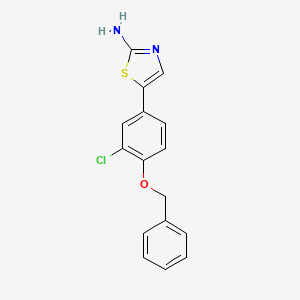
![7H-Cyclopenta[f]quinoxaline](/img/structure/B14760342.png)
